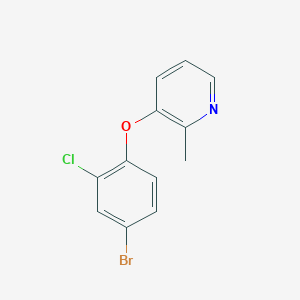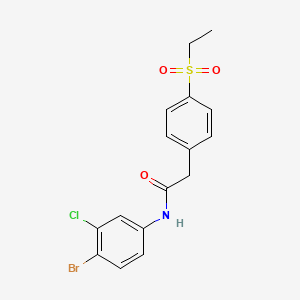![molecular formula C12H11NO2 B13874364 [3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
[3-(Pyridin-3-yloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-pyridin-3-yloxyphenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyridinyl group. This compound is of interest due to its unique structure, which combines the properties of both phenyl and pyridinyl groups, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-pyridin-3-yloxyphenyl)methanol typically involves the reaction of 3-hydroxypyridine with a phenylmethanol derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group of 3-hydroxypyridine, followed by nucleophilic substitution with a phenylmethanol derivative.
Industrial Production Methods: In an industrial setting, the production of (3-pyridin-3-yloxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (3-pyridin-3-yloxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of (3-pyridin-3-yloxyphenyl)aldehyde or (3-pyridin-3-yloxyphenyl)carboxylic acid.
Reduction: Formation of dihydro-(3-pyridin-3-yloxyphenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: (3-pyridin-3-yloxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, (3-pyridin-3-yloxyphenyl)methanol is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine: The compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: In industrial applications, (3-pyridin-3-yloxyphenyl)methanol is used as a building block for the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (3-pyridin-3-yloxyphenyl)methanol exerts its effects depends on its interaction with molecular targets. The phenyl and pyridinyl groups can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.
Comparison with Similar Compounds
- (3-pyridin-2-yloxyphenyl)methanol
- (2-pyridin-3-yloxyphenyl)methanol
- (4-pyridin-3-yloxyphenyl)methanol
Comparison: While these compounds share a similar core structure, the position of the pyridinyl group relative to the phenyl ring can significantly influence their chemical and biological properties. (3-pyridin-3-yloxyphenyl)methanol is unique due to the specific positioning of the pyridinyl group, which can affect its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(3-pyridin-3-yloxyphenyl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-10-3-1-4-11(7-10)15-12-5-2-6-13-8-12/h1-8,14H,9H2 |
InChI Key |
WYKJOBJRNPOASC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)









